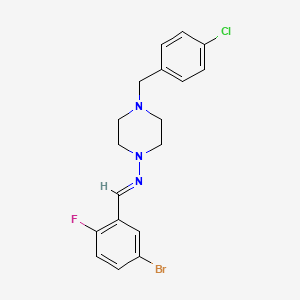

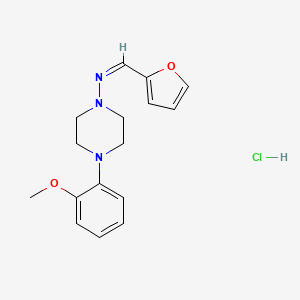

![molecular formula C15H12Cl2N2O2 B5538842 N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide" is part of a broader class of chemicals that are being studied for their various chemical and biological properties. These compounds are of interest due to their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves acetylation, benzoylation, and reactions with hydroxylamine hydrochloride under specific conditions to yield various substituted benzamides and isoxazoles. For example, acetylated benzoylthiacetamide reacts with hydroxylamine hydrochloride in refluxing ethanol to yield acetylamino-substituted isoxazoles, indicative of a potential pathway for synthesizing compounds with similar structural motifs (Ronsisvalle et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-substituted benzamides, often involves X-ray crystallography, revealing details about the molecular geometry, including bond lengths, angles, and the overall molecular conformation. These analyses provide insights into the structural basis for the chemical and physical properties observed (Geetha et al., 2019).

Chemical Reactions and Properties

Compounds in this class participate in a variety of chemical reactions, including cyclization, acylation, and condensation reactions. These reactions are crucial for modifying the chemical structure and, consequently, the chemical properties of the compounds, such as reactivity and stability (Almutairi et al., 2018).

Applications De Recherche Scientifique

Role in Biochemical Research

One significant area of research has been the exploration of compounds related to N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide in biochemical studies, such as the examination of acetylornithinase of Escherichia coli. The study delved into the partial purification and properties of acetylornithinase, highlighting the compound's relevance in biochemical research pathways (Vogel & Bonner, 1956).

Pharmacological Applications

Research has also investigated the pharmacological potential of related compounds. For instance, the modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma cells demonstrated that such compounds could influence histone deacetylase (HDAC) activity, which is pivotal in cancer therapy strategies. This suggests a potential application in the design of antitumor agents (Kraker et al., 2003).

Synthetic Chemistry and Drug Design

In the realm of synthetic chemistry, the creation and evaluation of cinnamic acid derivatives for anticancer activity, based on quantitative structure-activity relationship (QSAR) analysis, underscore the importance of N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide related structures. These studies offer insights into the synthesis strategies and bioactivity potentials of new compounds (Fattah, 2020).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of phenylacrylamide derivatives of triazoles derived from oxazolones have been explored, revealing the bioactivity spectrum of compounds related to N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide. This research indicates potential applications in developing new antimicrobial and antioxidant agents (Puli et al., 2018).

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-2,6-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-10-4-2-5-11(8-10)19-15(21)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFWCWOAKZVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)